An In-depth Technical Guide to 6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole (CAS 1245649-58-4)
An In-depth Technical Guide to 6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole (CAS 1245649-58-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole is a heterocyclic compound belonging to the benzimidazole class of molecules. While specific comprehensive data for this exact compound is limited in publicly available literature, its structural motifs are common in medicinal chemistry and are associated with a range of biological activities. Benzimidazoles are known to exhibit antimicrobial, antiviral, and anticancer properties. Notably, compounds with similar structures have emerged as potent inhibitors of Ubiquitin Specific Protease 30 (USP30), a deubiquitinating enzyme that plays a crucial role in regulating mitophagy. This guide synthesizes available information on related compounds to provide a technical overview of the synthesis, potential biological activities, and relevant experimental protocols for 6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1245649-58-4 | Chemical Supplier Catalogs |
| Molecular Formula | C₁₂H₁₃BrN₂O | Calculated |
| Molecular Weight | 281.15 g/mol | Calculated |
| Appearance | Likely a white to off-white solid | Inferred from related compounds |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred from related compounds |
Synthesis
A plausible synthetic route for 6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole can be devised based on established methods for the synthesis of N-substituted benzimidazoles. A common approach involves the condensation of a substituted o-phenylenediamine with an appropriate aldehyde or carboxylic acid, followed by N-alkylation or N-arylation.
Proposed Synthetic Pathway
A likely two-step synthesis is outlined below, starting from commercially available 4-bromo-1,2-phenylenediamine.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis of 6-Bromo-1H-benzimidazole (Intermediate)
This protocol is adapted from general procedures for benzimidazole synthesis.
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Reaction Setup: In a round-bottom flask, dissolve 4-bromo-1,2-phenylenediamine (1.0 equivalent) in formic acid (10 volumes).
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Reaction: Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
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Neutralization: Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
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Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 6-bromo-1H-benzimidazole.
Experimental Protocol: Synthesis of 6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole
This protocol is a general method for N-alkylation of benzimidazoles.
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Reaction Setup: To a solution of 6-bromo-1H-benzimidazole (1.0 equivalent) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base such as sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
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Activation: Stir the mixture at room temperature for 30-60 minutes.
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Alkylation: Add 4-bromotetrahydro-2H-pyran (1.1 equivalents) dropwise to the reaction mixture.
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Reaction: Allow the reaction to stir at room temperature or with gentle heating (e.g., 50-60 °C) for 12-24 hours, monitoring by TLC.
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Quenching and Extraction: Upon completion, carefully quench the reaction with water. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).
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Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Biological Activity and Potential Applications
While no specific biological data has been published for CAS 1245649-58-4, its structural features suggest it may be an inhibitor of Ubiquitin Specific Protease 30 (USP30).
USP30 Inhibition and Mitophagy
USP30 is a deubiquitinating enzyme located on the outer mitochondrial membrane that removes ubiquitin chains from mitochondrial proteins. This action counteracts the PINK1/Parkin-mediated ubiquitination that flags damaged mitochondria for degradation via a selective autophagy process known as mitophagy. Inhibition of USP30 is therefore a promising therapeutic strategy to enhance the clearance of dysfunctional mitochondria in various diseases, including neurodegenerative disorders like Parkinson's disease.[1]
Caption: USP30's role in the mitophagy signaling pathway.
Representative Biological Data of Related USP30 Inhibitors
The following table presents IC₅₀ values for known benzimidazole and related heterocyclic USP30 inhibitors to provide a context for the potential potency of the title compound.
| Compound | Target | IC₅₀ (nM) | Cell-based Assay | Reference |
| Compound 39 (a benzosulphonamide) | USP30 | ~20 | Mitophagy enhancement in SHSY5Y cells | Not available in search results |
| MF-094 (a naphthylsulfonamide) | USP30 | 2-20 | Increased protein ubiquitination | Not available in search results |
| USP30Inh-1 (a cyano-amide) | USP30 | 15-30 | Mitophagy increase in SHSY5Y cells | [1] |
Experimental Protocols for Biological Evaluation
In Vitro USP30 Inhibition Assay
This is a representative protocol for determining the inhibitory activity of a compound against recombinant USP30.
Caption: Workflow for an in vitro USP30 inhibition assay.
Detailed Protocol:
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Compound Preparation: Prepare a serial dilution of 6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole in DMSO.
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Reaction Mixture: In a 96-well plate, add the diluted compound, assay buffer, and recombinant human USP30 enzyme.
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Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the compound to bind to the enzyme.
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Initiate Reaction: Add a fluorogenic ubiquitin substrate, such as Ubiquitin-AMC (Ub-7-amino-4-methylcoumarin), to each well to start the reaction.
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Measurement: Immediately begin monitoring the increase in fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).
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Data Analysis: Calculate the initial reaction rates and plot the percent inhibition against the compound concentration. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular Mitophagy Assay
This protocol describes a method to assess the effect of the compound on mitophagy in a cellular context using a fluorescent reporter.
Detailed Protocol:
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Cell Culture: Plate a suitable cell line (e.g., SH-SY5Y neuroblastoma cells) stably expressing a mitochondria-targeted pH-sensitive fluorescent protein (e.g., mt-Keima) in a multi-well imaging plate.
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Compound Treatment: Treat the cells with varying concentrations of 6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).
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Induction of Mitophagy (Optional): To study stress-induced mitophagy, a mitochondrial uncoupler like CCCP can be added for the final few hours of the compound treatment.
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Imaging: Acquire fluorescent images of the cells using a high-content imaging system or a confocal microscope. Use two different excitation wavelengths to distinguish between mitochondria in the neutral cytoplasm (e.g., 440 nm) and those in the acidic environment of the lysosome after mitophagy (e.g., 586 nm).
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Image Analysis: Quantify the mitophagic flux by calculating the ratio of the lysosomal (acidic) to the cytoplasmic (neutral) mitochondrial signal. An increase in this ratio indicates an enhancement of mitophagy.
Conclusion
6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole is a compound of significant interest for researchers in drug discovery, particularly in the context of diseases linked to mitochondrial dysfunction. Although specific experimental data for this molecule is sparse, this guide provides a framework for its synthesis and biological evaluation based on established methodologies for structurally related compounds. The potential for this compound to act as a USP30 inhibitor makes it a valuable tool for studying the regulation of mitophagy and a potential starting point for the development of novel therapeutics. Further investigation is warranted to fully characterize its chemical properties and pharmacological profile.
